1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
CAS No.: 1310383-04-0
Cat. No.: VC0108717
Molecular Formula: C16H26BN3O2
Molecular Weight: 303.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-04-0 |
|---|---|
| Molecular Formula | C16H26BN3O2 |
| Molecular Weight | 303.213 |
| IUPAC Name | 1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3 |
| Standard InChI Key | KBTSSYBAAQRNMS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C |
Introduction
Chemical Structure and Properties
Molecular Identity and Structure
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine belongs to the class of boronate esters with heterocyclic substituents. The compound's structure consists of three key components: a pyridine ring with a boronate ester at the 6-position, a piperazine ring attached at the 2-position of the pyridine, and a methyl group on one of the nitrogen atoms of the piperazine.
The molecular formula is C₁₆H₂₆BN₃O₂, with a calculated molecular weight of approximately 303.21 g/mol . The structure features a pinacol-derived boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) which is a common protecting group for boronic acids used in organic synthesis.
Physicochemical Properties
Based on its structural characteristics, 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can be expected to possess the following physicochemical properties:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents (DMSO, DCM, chloroform); Poor solubility in water |
| Log P | Estimated 2.0-3.0 (indicating moderate lipophilicity) |
| pKa | Multiple values due to basic nitrogen atoms (estimated 5-7 for pyridine N, 8-10 for piperazine N) |
| Melting Point | Estimated 120-150°C |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents |
These properties make the compound suitable for various applications in synthetic chemistry, particularly as a building block in medicinal chemistry and materials science.
Synthesis Methods
Synthetic Routes
The synthesis of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically follows one of several strategic pathways. Drawing from the synthesis of related compounds, the most common approaches include:
Palladium-Catalyzed Borylation
This approach involves the borylation of a halogenated precursor, typically 2-(4-methylpiperazin-1-yl)-6-bromopyridine, using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction generally proceeds under basic conditions in solvents like dioxane or DMF .
Cross-Coupling and Substitution Sequence
| Parameter | Typical Conditions |
|---|---|
| Temperature | 80-100°C for borylation reactions |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Base | Potassium acetate or potassium carbonate |
| Solvent | Anhydrous dioxane or DMF |
| Reaction Time | 6-24 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Purification | Column chromatography |
Chemical Reactivity
Boronate Ester Functionality
The primary reactive site in 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is the boronate ester group, which participates in various transformations:
Suzuki-Miyaura Cross-Coupling
The compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides, enabling carbon-carbon bond formation. This reactivity is particularly valuable in drug discovery and materials science applications.
Oxidation Reactions
The boronate ester can undergo oxidative transformations to yield the corresponding hydroxylated pyridine derivative in the presence of hydrogen peroxide or other oxidizing agents.
Piperazine and Pyridine Functionalities
The piperazine and pyridine moieties contribute additional reactivity patterns:
| Functional Group | Reactivity |
|---|---|
| Piperazine | Nucleophilic secondary amine; potential for N-alkylation; pH-dependent protonation |
| Pyridine | Lewis basic nitrogen; susceptibility to electrophilic attack; coordination capability with metals |
| Methyl Group | Potential for oxidation to formyl or carboxylic acid derivatives |
The combination of these reactive sites makes the compound a versatile building block for the construction of more complex molecular architectures.
Applications in Research and Development
Synthetic Chemistry Applications
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine serves as a valuable intermediate in organic synthesis, particularly in:
Preparation of Pharmaceutical Intermediates
The compound is utilized to prepare pyrazolopyridine and indazole derivatives, which are important scaffolds in medicinal chemistry . These frameworks appear in numerous bioactive compounds and approved drugs.
Library Synthesis
As a bifunctional building block, the compound enables the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Medicinal Chemistry and Drug Development
The structural features of this compound make it particularly suitable for pharmaceutical applications:
Kinase Inhibitor Development
Related compounds with similar structural motifs have been explored in the synthesis of kinase inhibitors. The piperazine-pyridine scaffold provides favorable binding interactions with protein targets, while the boronate group allows for further structural elaboration.
CNS-Active Compounds
The presence of the basic piperazine moiety can contribute to blood-brain barrier penetration, making derivatives of this compound potential candidates for central nervous system (CNS) drug development.
Structural Analogs and Comparative Analysis
Position Isomers
A closely related compound is 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-yl]piperazine, which differs in the position of the boronate ester group on the pyridine ring (5-position versus 6-position) .
| Feature | 6-Position Isomer (Target Compound) | 5-Position Isomer |
|---|---|---|
| Electronic Distribution | Different electron density at pyridine ring | Alternative electronic configuration |
| Spatial Orientation | Different spatial arrangement of functional groups | Altered three-dimensional geometry |
| Reactivity in Coupling | Potentially different reactivity in cross-coupling | May exhibit distinct coupling kinetics |
| Biological Activity | Likely distinct interaction with biological targets | Different pharmacological profile |
Other Structural Variants
Other relevant structural analogs include:
-
Compounds with alternative substituents on the piperazine nitrogen
-
Derivatives with different boronate protecting groups
-
Variants with modified heterocyclic cores (e.g., pyrimidine instead of pyridine)
Each of these structural modifications can significantly alter the compound's physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies.
| Therapeutic Area | Potential Application |
|---|---|
| Neurology | Serotonin or dopamine receptor modulators |
| Oncology | Kinase inhibitors for cancer treatment |
| Inflammation | Immune system modulators |
| Anti-infective | Novel antimicrobial scaffolds |
Structure-Activity Relationships
The distinct structural features of the compound contribute to its biological profile:
-
The boronate ester primarily serves as a synthetic handle, typically being converted to other functional groups in final biological candidates
-
The piperazine moiety influences solubility, pharmacokinetics, and target binding
-
The pyridine ring provides rigidity and potential for π-stacking interactions with aromatic residues in target proteins
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically employs multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
-
Methyl groups of the pinacol moiety (typically 1.2-1.4 ppm)
-
N-methyl group of the piperazine (around 2.3-2.5 ppm)
-
Piperazine protons (multiplets between 2.5-3.5 ppm)
-
Aromatic pyridine protons (6.5-8.5 ppm)
¹¹B NMR would show a signal typical for sp² hybridized boron atoms in boronate esters (approximately 30 ppm).
Mass Spectrometry
Mass spectrometric analysis would typically show:
-
Molecular ion peak at m/z 303 [M+H]⁺
-
Fragmentation patterns involving loss of pinacol groups
-
Characteristic isotope pattern due to boron (approximately 20% of ¹⁰B compared to ¹¹B)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods typically utilize:
-
Reversed-phase columns with C18 stationary phase
-
Mobile phases consisting of acetonitrile/water mixtures with appropriate buffer systems
-
UV detection at wavelengths between 254-280 nm
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